3-(1-Methyl-1H-indol-7-YL)propan-1-amine
Description
3-(1-Methyl-1H-indol-7-YL)propan-1-amine is a substituted tryptamine derivative characterized by a propylamine chain attached to the 7-position of a 1-methylindole ring.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(1-methylindol-7-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-9-7-11-5-2-4-10(12(11)14)6-3-8-13/h2,4-5,7,9H,3,6,8,13H2,1H3 |
InChI Key |
ILYPGOVRXDZDNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-indol-7-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 1-methylindole.
Alkylation: The 1-methylindole undergoes alkylation at the 7-position using a suitable alkylating agent such as 3-bromopropan-1-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-indol-7-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
3-(1-Methyl-1H-indol-7-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-indol-7-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(1-Methyl-1H-indol-7-YL)propan-1-amine, highlighting differences in substituents, molecular properties, and reported activities:
Key Structural and Functional Differences
Indole vs.
The 1-methyl group in the target compound may enhance metabolic stability by reducing oxidation at the indole nitrogen .
Biological Activity: Squalene synthase inhibitors (e.g., (E)-3-(4-Styrylphenoxy)propan-1-amine) demonstrate the importance of extended aromatic systems for enzyme interaction, a feature absent in simpler indole derivatives . Branched amines (e.g., 2-(1H-Indol-3-yl)-2-methylpropan-1-amine) show altered steric profiles, which may influence receptor subtype selectivity .
Structure-Activity Relationship (SAR) Insights
- Amine Chain Length : Propylamine chains (3 carbons) balance hydrophobicity and solubility, critical for membrane permeability .
- Aromatic Substitution : Electron-donating groups (e.g., methyl) may enhance receptor binding, while electron-withdrawing groups (e.g., fluorine) could improve metabolic resistance .
Biological Activity
3-(1-Methyl-1H-indol-7-YL)propan-1-amine, often referred to as an indole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that includes an indole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2, with a molecular weight of approximately 188.27 g/mol. The structure features a propan-1-amine chain at the 3-position of the indole ring and a methyl group at the 1-position. This specific substitution pattern contributes to its distinct reactivity and biological properties compared to other indole derivatives.
Interaction with Serotonin Receptors
Research indicates that this compound interacts with serotonin receptors, particularly the 5-HT (serotonin) receptor family. These receptors play crucial roles in neurotransmission and are implicated in mood regulation, anxiety, and depression. The compound's ability to modulate serotonin receptor activity suggests potential applications in treating mood disorders .
Anticancer and Antimicrobial Activities
Emerging studies have highlighted the anticancer and antimicrobial properties of this compound. Its interaction with various cellular pathways may inhibit cancer cell proliferation and exhibit antibacterial effects. However, specific studies detailing these activities are still ongoing, indicating a need for further research to elucidate these mechanisms fully .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Binding Affinity Studies
Studies have focused on determining the binding affinity of this compound to various receptors. For instance, it has been shown to bind effectively to serotonin receptors, influencing pathways related to mood regulation and cell proliferation.
Structure-Activity Relationship (SAR)
A comparative analysis with structurally similar compounds has been performed to understand better the unique aspects of this compound. The following table summarizes some related compounds along with their structural features and unique biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-methoxy-1H-indol-2-yl)methanamine | Methoxy group at the 5-position | Exhibits distinct biological activity due to methoxy substitution |
| 2-amino-3-(1H-indol-3-yl)-propan-1-ol | Hydroxyl group at the 2-position | Hydroxyl substitution influences solubility and reactivity |
| 3-(4-methoxyphenyl)-3-(1H-indol-2-yloxy)propanamide | Indole ring with phenyl substitution | Shows potential anti-inflammatory properties |
This comparative analysis underscores the significance of specific substitutions on the indole ring in determining biological activity.
Case Study: Antidepressant Potential
In a recent study evaluating the antidepressant-like effects of various indole derivatives, this compound exhibited significant activity in animal models. The compound was administered in varying doses, demonstrating dose-dependent effects on behavior indicative of antidepressant activity. These findings suggest that this compound may be a candidate for further development as an antidepressant agent .
Case Study: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
